Tetradecanoic acid, 2-methoxyethyl ester

Description

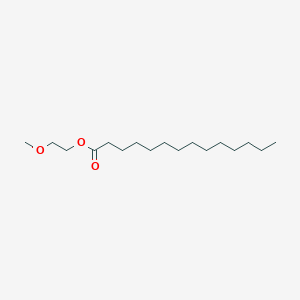

Structure

2D Structure

Properties

CAS No. |

110-37-2 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-methoxyethyl tetradecanoate |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(18)20-16-15-19-2/h3-16H2,1-2H3 |

InChI Key |

KVFSSOAOLLIISP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCOC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCOC |

Other CAS No. |

110-37-2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Tetradecanoic acid, 2-methoxyethyl ester is utilized in various pharmaceutical formulations due to its properties as a penetration enhancer. It has been evaluated in studies for enhancing the transdermal delivery of drugs such as melatonin and bupropion. Research indicates that it improves skin absorption, making it valuable in topical formulations .

Case Study: Transdermal Drug Delivery

In a study assessing the efficacy of this compound in transdermal patches for melatonin delivery in rats, significant enhancements in drug absorption were observed compared to control formulations. This highlights its potential for improving therapeutic outcomes in transdermal drug delivery systems .

Cosmetic Applications

The compound is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and moisture retention. Its ability to enhance the solubility of active ingredients makes it a popular choice in creams and lotions .

Case Study: Cosmetic Formulation

A formulation study demonstrated that incorporating this compound into a moisturizer increased the product's spreadability and skin absorption profile. This resulted in improved consumer satisfaction regarding the texture and effectiveness of the product .

Industrial Applications

This compound is used as an intermediate in the synthesis of surfactants and emulsifiers. It plays a crucial role in the production of various industrial chemicals such as lubricants and plasticizers.

Table 1: Industrial Uses of this compound

| Application Type | Specific Use Cases |

|---|---|

| Surfactants | Production of sorbitan fatty acid esters |

| Emulsifiers | Used in food and cosmetic products |

| Plasticizers | Enhances flexibility and durability of plastics |

| Lubricants | Improves lubrication properties in machinery |

Research Insights

Recent studies have shown that tetradecanoic acid derivatives exhibit anti-virulence properties against pathogens such as Pseudomonas aeruginosa. This suggests potential applications in developing antimicrobial agents or treatments aimed at reducing pathogenicity without killing bacteria, which may help mitigate resistance issues .

Case Study: Antimicrobial Properties

A research project demonstrated that tetradecanoic acid significantly inhibited the production of virulence factors in Pseudomonas aeruginosa, suggesting its potential use as a therapeutic agent to combat infections by targeting bacterial virulence rather than viability .

Comparison with Similar Compounds

Structural Features

| Compound | Ester Group | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Tetradecanoic acid, methyl ester | Methyl | C₁₅H₃₀O₂ | 242.40 | Simple alkyl ester, low polarity |

| Tetradecanoic acid, ethyl ester | Ethyl | C₁₆H₃₂O₂ | 256.43 | Slightly larger alkyl chain |

| Tetradecanoic acid, hexadecyl ester | Hexadecyl | C₃₀H₆₀O₂ | 452.80 | Long hydrophobic chain |

| Tetradecanoic acid, 2-methoxyethyl ester | 2-Methoxyethyl | C₁₇H₃₄O₃ | 286.45 | Methoxy group introduces polarity |

Key Observations :

- The 2-methoxyethyl group adds a polar ether moiety, distinguishing it from purely alkyl esters. This increases solubility in moderately polar solvents compared to ethyl or hexadecyl esters .

- Longer-chain esters (e.g., hexadecyl) exhibit higher molecular weights and lipophilicity, making them less volatile .

Physicochemical Properties

Analytical Challenges :

- Structural isomers like hexadecyl tetradecanoate and dodecyl octadecanoate (both C₃₀H₆₀O₂) are indistinguishable via standard GC-MS methods . However, the 2-methoxyethyl ester’s unique functional group may facilitate identification through retention index shifts or mass spectral fragmentation .

Functional Insights :

- Ethyl and methyl esters are prevalent in natural products, contributing to flavors and antimicrobial activities. The ethyl ester, for instance, constitutes 72.8% of Z. lotus fruit extracts and acts as a flavoring agent .

- The 2-methoxyethyl ester’s synthetic origin suggests applications in cosmetics or drug delivery systems, leveraging its balanced polarity.

Comparative Efficacy :

- The methoxy group may enhance bioavailability compared to alkyl esters, though this requires experimental validation.

Preparation Methods

Reaction Conditions and Optimization

-

Molar Ratio : A stoichiometric excess of 2-methoxyethanol (3:1 to 4:1 relative to myristic acid) is typically employed to drive equilibrium toward ester formation.

-

Temperature : Reactions are conducted at 60–80°C under reflux to facilitate water removal via azeotropic distillation.

-

Catalyst Loading : Sulfuric acid is used at 1–2 wt% of the total reaction mass. Higher concentrations risk side reactions, such as sulfonation of the alcohol.

Example Protocol :

-

Combine myristic acid (228.37 g/mol, 1 mol) with 2-methoxyethanol (90.12 g/mol, 3.5 mol) and H₂SO₄ (5 mL).

-

Reflux at 75°C for 6–8 hours with a Dean-Stark trap to collect water.

-

Neutralize the catalyst with aqueous NaHCO₃, extract the ester with diethyl ether, and dry over anhydrous MgSO₄.

Yield : 85–92% under optimized conditions.

Enzymatic Esterification Using Lipase B

Enzyme-catalyzed esterification offers an eco-friendly alternative to acid catalysis, avoiding harsh conditions and enabling high selectivity. Lipase B from Candida antarctica (CAL-B) is widely used due to its stability in non-aqueous media and tolerance for branched alcohols like 2-methoxyethanol.

Process Design and Parameters

-

Solvent-Free System : Reactions are performed neat to minimize enzyme inhibition and reduce downstream purification.

-

Temperature : 50–65°C, balancing enzyme activity and substrate miscibility.

-

Water Removal : Integrated pervaporation membranes (e.g., GFT-type) maintain water content below 0.5%, shifting equilibrium toward esterification.

Case Study :

-

Substrates : Myristic acid (1 mol) and 2-methoxyethanol (3.5 mol).

-

Catalyst : Immobilized CAL-B (5 wt%).

-

Reactor Setup : Fixed-bed reactor coupled with a pervaporation unit at 65°C and 20 mbar vacuum.

-

Conversion : 97.5% after three reaction-pervaporation cycles.

Advantages :

-

No acid waste generation.

-

Compatibility with heat-sensitive substrates.

Transesterification of Methyl Myristate

Transesterification involves reacting methyl myristate (derived from coconut or palm kernel oil) with 2-methoxyethanol in the presence of basic catalysts. This method bypasses free fatty acids, simplifying purification.

Catalytic Systems and Kinetics

-

Catalysts : Sodium methoxide (NaOMe, 0.5–2 M in methanol) or potassium tert-butoxide (t-BuOK).

-

Reaction Mechanism : Base deprotonates the alcohol, generating a nucleophilic alkoxide that attacks the ester carbonyl.

Procedure :

-

Dissolve methyl myristate (1 mol) in toluene.

-

Add 2-methoxyethanol (3 mol) and NaOMe (1.5 M).

-

Heat at 70°C for 4 hours under nitrogen.

-

Quench with dilute HCl, extract with hexane, and distill under reduced pressure.

Yield : 88–94% with >99% purity by GC-MS.

Acylation of 2-Methoxyethanol with Myristoyl Chloride

For high-purity applications, acylation using myristoyl chloride ensures rapid reaction kinetics and minimal by-products. This method is preferred for laboratory-scale synthesis.

Reaction Dynamics

-

Stoichiometry : 1:1 molar ratio of myristoyl chloride to 2-methoxyethanol.

-

Base : Triethylamine (TEA) or pyridine to scavenge HCl.

Synthetic Steps :

-

Cool 2-methoxyethanol (1 mol) and TEA (1.1 mol) in dry dichloromethane to 0°C.

-

Add myristoyl chloride (1 mol) dropwise over 30 minutes.

-

Stir at room temperature for 2 hours, filter to remove TEA·HCl, and concentrate.

Yield : 95–98% with no detectable hydrolysis products.

Comparative Analysis of Methods

| Parameter | Acid Catalysis | Enzymatic | Transesterification | Acylation |

|---|---|---|---|---|

| Yield (%) | 85–92 | 90–97.5 | 88–94 | 95–98 |

| Reaction Time | 6–8 h | 12–24 h | 4–6 h | 2–3 h |

| Catalyst Cost | Low | High | Moderate | Moderate |

| By-Products | Water | Water | Methanol | HCl |

| Scalability | Industrial | Pilot | Industrial | Lab |

Key Findings :

-

Enzymatic methods achieve the highest conversions but require specialized equipment for water removal.

-

Acylation offers superior yields and purity but is cost-prohibitive for large-scale production.

Emerging Techniques and Innovations

Recent advances focus on continuous-flow reactors to enhance mass transfer and reduce reaction times. For instance, coupling microreactors with immobilized lipases has reduced enzymatic esterification times to 2–3 hours while maintaining >95% yield. Additionally, deep eutectic solvents (DESs) are being explored as green reaction media to replace volatile organic compounds in acid-catalyzed systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Tetradecanoic acid, 2-methoxyethyl ester?

- Methodological Answer : The esterification of tetradecanoic acid with 2-methoxyethanol under acid catalysis (e.g., H₂SO₄) is a standard approach. Reaction conditions typically involve refluxing in anhydrous toluene at 110–120°C for 6–8 hours, followed by purification via vacuum distillation . For analogous esters (e.g., methyl or ethyl tetradecanoate), saponification of triglycerides (e.g., nutmeg butter) followed by re-esterification with 2-methoxyethanol can also yield the target compound .

Q. Which spectroscopic techniques are optimal for structural characterization of this ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ can resolve the ester carbonyl (δ ~173 ppm), methoxy group (δ ~3.3–3.5 ppm), and alkyl chain protons (δ 0.8–1.6 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns, with molecular ion peaks (e.g., m/z 256 for methyl tetradecanoate) and characteristic cleavage at the ester bond .

- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min) for retention time comparison against standards .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : Experimental solubility can be determined via gravimetric analysis. For example:

- Dissolve 100 mg of the ester in 10 mL of solvent (e.g., hexane, ethanol, acetone) at 25°C under agitation for 24 hours. Filter undissolved material and calculate solubility (g/L).

- Data from analogous esters (e.g., methyl tetradecanoate) suggest high solubility in non-polar solvents (log P ~7.2) and moderate solubility in ethanol (4.87% w/w at 25°C) .

Advanced Research Questions

Q. How can experimental design address contradictions in thermal decomposition data for this ester?

- Methodological Answer :

- Controlled Pyrolysis Studies : Replicate conditions (e.g., 600°C, 5°C/min heating rate, 2-hour hold) from conflicting studies , and analyze volatile products via GC-MS.

- Isoconversional Kinetics : Apply the Friedman method to DSC/TGA data to resolve activation energy discrepancies across heating rates .

- Cross-Validation : Compare results with isotopic standards (e.g., ¹³C-labeled ester) to identify artifacts from impurities .

Q. What isotopic labeling strategies are effective for tracing metabolic pathways of this ester in biological systems?

- Methodological Answer :

- Deuterium Labeling : Synthesize the ester with deuterated 2-methoxyethyl groups (e.g., CD₃OCH₂CH₂O-) via exchange reactions. Monitor incorporation in lipidomics assays using LC-HRMS .

- ¹³C-Labeled Standards : Use commercially available ¹³C-tetradecanoic acid (e.g., 98 atom% D) for ester synthesis. Track metabolic turnover via isotopic enrichment in tissue extracts .

Q. How to optimize chromatographic separation of this compound in complex mixtures?

- Methodological Answer :

- Column Selection : Use a mid-polarity column (e.g., DB-35MS) to balance resolution of esters and fatty acids.

- Temperature Programming : Start at 80°C (2 min), ramp to 280°C at 15°C/min, and hold for 10 min. Compare retention indices (RI) against NIST database entries (e.g., RI = 1845 for methyl tetradecanoate) .

- Derivatization : For trace analysis, convert free acids to methyl esters with BF₃-methanol to avoid co-elution .

Q. How do solvent interactions in ternary systems (ester + fatty acid + triacylglycerol) influence viscosity?

- Methodological Answer :

- Model Systems : Prepare mixtures (e.g., 40% ester + 30% triacylglycerol + 30% hexane) and measure viscosity using a rotational viscometer at 25–60°C.

- Data Analysis : Apply the Grunberg-Nissan equation to quantify interaction parameters (e.g., η = η₁x₁ + η₂x₂ + x₁x₂d₁₂), where d₁₂ reflects molecular interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values in supercritical CO₂?

- Methodological Answer :

- Pressure-Temperature Screening : Conduct solubility measurements at identical conditions (e.g., 10–25 MPa, 40–60°C) using a high-pressure view cell.

- Entrainer Effects : Test co-solvents (e.g., ethanol at 5 mol%) to assess enhancements in solubility .

- Validation : Cross-check with independent methods (e.g., cloud-point measurement vs. gravimetric analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.